Cas no 2097911-91-4 (1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 5-chloro-2-methoxybenzoyl group and a 1,2,5-thiadiazol-3-yl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro and methoxy substituents enhance electron density modulation, while the thiadiazole ring contributes to its potential bioactivity, particularly in targeting neurological or metabolic pathways. Its well-defined synthetic route ensures high purity and reproducibility, critical for preclinical studies. The compound’s stability under standard conditions further supports its utility in diverse experimental applications. Researchers value its structural versatility for designing novel analogs with tailored pharmacological profiles.
1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine structure
2097911-91-4 structure
Product Name:1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS No:2097911-91-4
MF:C14H15ClN4O2S
MW:338.812500238419
CID:6378336
PubChem ID:126851140
Update Time:2025-08-05

1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
    • F6549-1070
    • AKOS032466938
    • 2097911-91-4
    • (5-chloro-2-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
    • Inchi: 1S/C14H15ClN4O2S/c1-21-12-3-2-10(15)8-11(12)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3
    • InChI Key: AJNUEWBXHQIYPK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(N1CCN(C2C=NSN=2)CC1)=O)OC

Computed Properties

  • Exact Mass: 338.0604246g/mol
  • Monoisotopic Mass: 338.0604246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 86.8Ų

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1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Related Literature

Additional information on 1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Introduction to the Compound CAS No 2097911-91-4: 1-(5-Chloro-2-Methoxybenzoyl)-4-(1,2,5-Thiadiazol-3-Yl)Piperazine

The compound CAS No 2097911-91-4, also known as 1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.

Structural Analysis

The molecular structure of 1-(5-chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is composed of two primary moieties: a piperazine ring and a benzoyl group substituted with a 5-chloro and 2-methoxy substituents. The piperazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure provides a rigid framework that can interact with various biological targets. The benzoyl group attached to the piperazine ring introduces additional functionality through the chloro and methoxy substituents.

The presence of the thiadiazole ring at position 4 of the piperazine adds another layer of complexity to the molecule. Thiadiazoles are known for their versatility in medicinal chemistry due to their ability to form hydrogen bonds and their potential for metal coordination. This makes the compound an interesting candidate for drug design.

Synthesis and Optimization

The synthesis of CAS No 2097911-91-4 involves a series of well-established organic reactions. The starting materials typically include piperazine derivatives and appropriately substituted benzoyl chlorides or acids. The key steps in the synthesis process include nucleophilic substitution, coupling reactions, and possibly cyclization steps to form the thiadiazole ring.

Recent advancements in catalytic methods have allowed for more efficient syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve higher yields and better purity levels. These optimizations are crucial for scaling up production if the compound is to be used in pharmaceutical applications.

Pharmacological Properties

One of the most promising aspects of CAS No 2097911-91-4 is its demonstrated biological activity across various assays. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. The presence of the thiadiazole ring has been implicated in enhancing these activities by providing additional sites for molecular interactions.

In addition to its enzymatic inhibitory properties, this compound has also shown selectivity towards certain receptor systems. This selectivity is critical in drug development as it can reduce off-target effects and improve therapeutic efficacy.

Recent Research Developments

Recent studies have explored the potential of CAS No 2097911-91-4 as a lead compound in drug discovery programs targeting chronic diseases such as cancer and inflammatory disorders. Researchers have utilized computational modeling techniques to predict binding affinities and optimize structural modifications for improved bioavailability.

Furthermore, collaborative efforts between academic institutions and pharmaceutical companies have led to preclinical trials assessing the safety and efficacy profiles of this compound. These trials have provided valuable insights into its pharmacokinetics and toxicity profiles.

Conclusion

The compound CAS No 2097911-91

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